
Dabelotine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabelotine, (S)-
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are essential for characterizing the enantiomeric purity of (S)-Dabelotine?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm purity via 1H/13C NMR (integration of diastereotopic proton signals) and polarimetry (specific rotation comparison to literature) . For novel derivatives, combine X-ray crystallography to establish absolute configuration .
Q. How should researchers design in vitro assays to evaluate (S)-Dabelotine’s target receptor binding affinity?
- Methodological Answer : Use radioligand displacement assays (e.g., 3H-labeled ligands) with HEK-293 cells expressing the target receptor. Include negative controls (wild-type cells) and calculate Ki values using the Cheng-Prusoff equation. Validate with orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .
Q. What synthetic routes are validated for (S)-Dabelotine, and how can intermediates be optimized for yield?
- Methodological Answer : Asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) is preferred for enantioselectivity. Monitor reaction progress via TLC-MS and optimize parameters (temperature, solvent polarity) using design-of-experiments (DoE) approaches. For unstable intermediates, employ in situ IR spectroscopy to track degradation .
Advanced Research Questions
Q. How can contradictory in vivo efficacy data for (S)-Dabelotine across animal models be systematically resolved?
- Methodological Answer : Conduct meta-analysis of pharmacokinetic (PK) parameters (AUC, Cmax) across species to identify interspecies variability. Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens. Validate with tissue-specific microdialysis to assess blood-brain barrier penetration .
Q. What strategies mitigate off-target effects of (S)-Dabelotine identified in high-throughput screening (HTS)?
- Methodological Answer : Apply proteome-wide affinity profiling (e.g., thermal shift assays or CETSA) to map off-target interactions. Use computational docking (AutoDock Vina, Schrödinger) to redesign the pharmacophore, prioritizing steric hindrance modifications at problematic substituents .
Q. How can researchers optimize the formulation of (S)-Dabelotine for enhanced bioavailability in preclinical studies?
- Methodological Answer : Test co-solvents (PEG 400, Captisol) and solid dispersion techniques (spray drying with HPMCAS). Characterize amorphous vs. crystalline states via DSC and PXRD. Use in situ perfusion models (e.g., rat intestinal loop) to assess absorption enhancement .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are critical for interpreting dose-response heterogeneity in (S)-Dabelotine toxicity studies?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling to integrate historical control data. For non-linear responses, employ Hill slope analysis with bootstrapping to estimate confidence intervals .
Q. How should conflicting structural-activity relationship (SAR) data from different research groups be reconciled?
- Methodological Answer : Re-analyze raw datasets using unified cheminformatics pipelines (e.g., RDKit descriptors). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess binding mode consistency. Cross-reference with synthetic protocols to rule out batch variability .
Q. Ethical & Methodological Frameworks
Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to (S)-Dabelotine’s neuropharmacology studies?
- Methodological Answer :
- Feasible : Ensure PK/PD models align with institutional animal ethics guidelines (3R principles) .
- Novel : Prioritize understudied targets (e.g., sigma-1 receptors) over well-characterized pathways.
- Ethical : Disclose all solvent/residual catalyst levels in formulations to meet ICH Q3A/B standards .
Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure clinical trial proposals for (S)-Dabelotine?
- Methodological Answer :
- Population : Adults with refractory neuropathic pain (NCT-registered cohort).
- Intervention : Oral (S)-Dabelotine (10 mg BID) vs. placebo.
- Comparison : Active comparator (e.g., pregabalin) with blinded randomization.
- Outcome : Change in pain severity (VAS scale) at 12 weeks, adjusted for CYP2D6 metabolizer status .
Propiedades
Número CAS |
152985-35-8 |
---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
(2S)-2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3/t13-/m0/s1 |
Clave InChI |
VXQWMLATWQSCBE-ZDUSSCGKSA-N |
SMILES |
CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 |
SMILES isomérico |
CN1CCCC2=C1C(=CC=C2)OC[C@@H]3CNCCO3 |
SMILES canónico |
CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dabelotine, (S)-; UNII-494Y55877B; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.